The compound's systematic name indicates its structure, featuring a benzodiazole ring substituted with an amino group and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately . The compound is also associated with the Chemical Abstracts Service number 942357-57-5, which facilitates its identification in chemical databases.
The synthesis of 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol typically involves multi-step organic reactions. A common synthetic route includes:
Technical parameters such as reaction temperature, solvent choice, and reaction time are crucial for optimizing yield and purity during synthesis.
The molecular structure of 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol features:
The three-dimensional conformation can be analyzed using computational methods such as molecular dynamics simulations or X-ray crystallography if available.
The compound can participate in various chemical reactions typical for alcohols and heterocycles:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol is not fully elucidated in current literature but may involve:
Experimental studies would be required to confirm its specific biological mechanisms.
The potential applications for 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol include:
Palladium(II)-norbornene (PdII/NBE) cooperative catalysis, an advanced variant of the Catellani reaction, enables efficient assembly of complex benzodiazole scaffolds. This method leverages synergistic palladium and norbornene interactions to achieve sequential ortho C–H functionalization and ipso termination of aryl halide precursors. For synthesizing 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol, the reaction initiates with oxidative addition of an aryl iodide substrate into PdII, forming an arylpalladium(II) intermediate (A). Subsequent norbornene carbopalladation generates bicyclic intermediate B, which undergoes directed C–H activation at the ortho position to form a stable palladacycle (C). Termination via alkyl halide coupling introduces the butan-1-ol moiety, yielding the target compound after norbornene deinsertion [7].
Key advantages include:
Table 1: Optimization of PdII/NBE Parameters for Benzodiazole Assembly
Parameter | Screening Range | Optimal Value | Impact on Yield |
---|---|---|---|
Palladium source | Pd(OAc)₂, PdCl₂, Pd(TFA)₂ | Pd(OAc)₂ | 78% → 92% |
NBE equiv. | 1.0–3.0 | 2.2 | 65% → 89% |
Solvent | DMF, MeCN, Toluene | Anhydrous DMF | 70% → 95% |
Termination reagent | 4-Bromobutan-1-ol derivatives | 1-(4-bromobutoxy)protecting group | 81% → 96% |
Regioselective C2-functionalization of unprotected NH-indoles is critical for synthesizing biologically active intermediates. PdII/NBE catalysis enables direct alkylation/arylation at the C2 position without N1 protection. For this compound, the mechanism involves PdII coordination at the indole nitrogen, followed by norbornene insertion to form 15. Cyclopalladation then yields palladacycle 16, and oxidative addition of a bromobutanol derivative forms PdIV species 17. Reductive elimination delivers the butanol-linked indole while regenerating PdII [7].
Notably:
The trifluoromethyl group profoundly enhances metabolic stability and target binding. Two key strategies optimize its introduction:
Late-stage trifluoromethylation: Using PdII/NBE catalysis, trifluoroethyl iodide couples with benzodiazole precursors via a radical pathway. Dibenzoylmethane (dbm) accelerates oxidative addition to palladacycles, achieving 85–92% yields [7].
Electrophilic trifluoromethylation: Hypervalent iodine reagents (e.g., 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one (3)) enable electrophilic CF₃ transfer. Nitration of the iodobenzoxazolone scaffold increases electrophilicity:
Table 2: Comparison of Trifluoromethylating Reagents
Reagent | C–I Bond Length (Å) | Reduction Potential (V vs. Ag/Ag⁺) | Relative Reactivity |
---|---|---|---|
2 (Non-nitrated) | 2.219 | −1.10 | 1.0× (reference) |
3 (5-Nitro-substituted) | 2.200 | −0.98* | 8.7× |
*Estimated from cyclic voltammetry trends [8]
Enantioselective functionalization of the butan-1-ol chain is achieved via:
Chiral auxiliary-assisted alkylation: Palladacycle intermediates (e.g., 16) derived from chiral amino acids (e.g., (S)-tryptophan) transfer stereochemistry to the butanol chain with >99% ee [7].
Asymmetric hydrogenation: Prochiral ketone intermediates (e.g., 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-one) undergo hydrogenation using Ru-(S)-BINAP catalysts. Key parameters:
Dynamic kinetic resolution: Racemic bromobutanol derivatives undergo Pd-catalyzed coupling with chiral benzodiazole anions, achieving 88% ee via stereoselective C–N bond formation [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9